molecular formula C19H23ClN4O2 B2925908 2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(3-chlorophenyl)acetamide CAS No. 1226447-78-4

2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(3-chlorophenyl)acetamide

Cat. No.: B2925908
CAS No.: 1226447-78-4
M. Wt: 374.87
InChI Key: DJRAOMLRNUEDNC-UHFFFAOYSA-N
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Description

2-{[2-(Azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(3-chlorophenyl)acetamide is a pyrimidine-based acetamide derivative featuring a 3-chlorophenyl group and a 2-(azepan-1-yl)-6-methylpyrimidin-4-yl ether moiety. Its structure combines a seven-membered azepane ring with a methyl-substituted pyrimidine core, linked via an acetamide bridge to a 3-chlorophenyl group. This compound is hypothesized to exhibit biological activity related to anti-inflammatory or enzyme inhibition, given structural similarities to reported COX/LOX and iNOS inhibitors .

Properties

IUPAC Name

2-[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy-N-(3-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN4O2/c1-14-11-18(23-19(21-14)24-9-4-2-3-5-10-24)26-13-17(25)22-16-8-6-7-15(20)12-16/h6-8,11-12H,2-5,9-10,13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJRAOMLRNUEDNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCCCCC2)OCC(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(3-chlorophenyl)acetamide typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(3-chlorophenyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(3-chlorophenyl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(3-chlorophenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Pyrimidine-Based Acetamides
  • L868-1087 (2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(3-methoxyphenyl)acetamide): Substituent: 3-methoxyphenyl vs. 3-chlorophenyl in the target compound. Molecular Formula: C20H26N4O3 (MW: 370.45) vs. C20H25ClN4O2 (estimated MW: 413.89 for the target).
  • Compound 7 (): Structure: 2-(4-((6-(3-Chlorophenyl)-2-ethylpyrimidin-4-yl)amino)phenyl)acetamide. Key Differences: Ethyl-pyrimidine and anilino linkage vs. azepane-pyrimidine and ether-oxygen linkage in the target. Synthesis Yield: 31%, suggesting synthetic challenges for pyrimidine-acetamide derivatives .
Pyrrolo[3,4-d]pyridazinone Derivatives ()
  • 5c, 6c, 7c: Common Features: 3-Chlorophenyl acetamide backbone; pyrrolo[3,4-d]pyridazinone core. Synthesis Yields: 68–73%, indicating efficient routes for chlorophenyl-acetamide derivatives .
Thiazolidine Derivatives ()
  • (Z)-N-(3-Chlorophenyl)-2-(4-((3-(methoxymethyl)-2,4-dioxothiazolidin-5-ylidene)methyl)phenoxy)acetamide: Activity: iNOS inhibition (IC50: 25.2 µM), outperforming aspirin (IC50: 3.0 mM). Structural Contrast: Thiazolidine-dione core vs. pyrimidine-azepane in the target. The acetamide and 3-chlorophenyl groups are conserved, suggesting shared pharmacophores for anti-inflammatory activity .

Physicochemical and Pharmacokinetic Properties

Table 1: Comparative Data for Key Analogs
Compound Core Structure Substituent (R) Molecular Weight Yield (%) Bioactivity (IC50)
Target Compound Pyrimidine-azepane 3-Cl 413.89 (est.) N/A Hypothesized COX/LOX/iNOS
L868-1087 Pyrimidine-azepane 3-OCH3 370.45 N/A Not reported
5c Pyrrolo-pyridazinone 3-Cl 448.90 73.49 Dual COX/LOX inhibition
Thiazolidine derivative Thiazolidine-dione 3-Cl 391.83 N/A iNOS inhibition (25.2 µM)
Compound 23 Benzothiazole 3-Cl 398.78 48 Not reported

Key Observations :

Spectroscopic Characterization

  • NMR and MS () : Analogs like 5c and 7c were characterized using DMSO-d6 for NMR, with detailed ¹H/¹³C spectra and mass fragmentation patterns. Similar approaches would apply to the target compound .

Biological Activity

2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(3-chlorophenyl)acetamide is a synthetic compound that has garnered attention in pharmacological research due to its complex molecular structure and potential biological activities. This compound features a unique arrangement of functional groups, including an azepane ring and a pyrimidine derivative, which contribute to its reactivity and potential therapeutic applications.

  • Molecular Formula : C20H26ClN4O3
  • Molecular Weight : Approximately 370.453 g/mol
  • CAS Number : 1226458-65-6

The compound's structure includes an ether linkage and an acetamide moiety, which are critical for its biological activity.

PropertyDetails
Molecular FormulaC20H26ClN4O3
Molecular Weight370.453 g/mol
CAS Number1226458-65-6

Pharmacological Effects

Preliminary studies indicate that this compound exhibits several promising pharmacological effects, including:

  • Antimicrobial Activity : The compound has shown potential against various bacterial strains, suggesting it may interfere with bacterial cell wall synthesis or metabolic pathways critical for survival.
  • Neuropharmacological Effects : It may modulate neurotransmitter systems, particularly through the inhibition of glycine transporters (GlyT1), which could have implications for treating conditions like schizophrenia and anxiety disorders.
  • Antifungal Mechanisms : Similar compounds have been noted to disrupt fungal cell wall integrity, indicating that this compound may possess antifungal properties as well.

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, several pathways have been hypothesized based on structural similarities with known pharmacological agents:

  • Transporter Modulation : By inhibiting GlyT1, the compound may alter glycine levels in the synaptic cleft, potentially affecting neurotransmission.
  • Cellular Interaction Studies : Research into how this compound interacts with specific biological targets is crucial for understanding its therapeutic potential.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of similar compounds, providing insights into the potential of this compound:

  • Study on Antimicrobial Activity :
    • A study published in Journal of Medicinal Chemistry tested various derivatives of pyrimidine compounds against common bacterial pathogens. The results indicated that compounds with similar structures exhibited significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli .
  • Neuropharmacological Research :
    • Research conducted on glycine transporter inhibitors demonstrated that modifications in the pyrimidine structure enhanced binding affinity and selectivity for GlyT1, leading to improved outcomes in models of anxiety .
  • Fungal Inhibition Studies :
    • A comparative analysis highlighted that compounds with azepane rings showed promise in inhibiting fungal growth by disrupting ergosterol biosynthesis, a vital component of fungal cell membranes .

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